molecular formula C29H28N2O5 B1176058 nullo protein CAS No. 147883-16-7

nullo protein

Cat. No.: B1176058
CAS No.: 147883-16-7
Attention: For research use only. Not for human or veterinary use.
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Description

The Nullo protein is a specialized research reagent for studying large-scale cytokinesis and the establishment of cell polarity in Drosophila melanogaster . This protein is essential for the cellularization process during Drosophila embryogenesis, where a syncytium of nuclei is packaged into a monolayer of cells . Nullo is a novel, highly basic protein of 213 amino acids that is expressed specifically and transiently in the blastoderm stage . Its primary research value lies in its critical role in forming the basal adherens junction, a transient structure that stabilizes the invaginating cleavage furrow . Researchers utilize this compound to investigate how cadherin-catenin complexes are stabilized at the basal junction . The protein co-localizes with actin and myosin at the leading edge of the cleavage furrow, and its function is vital for the integrity of the actin-myosin network . In nullo mutant embryos, the failure to form proper basal junctions leads to the creation of multinucleate cells, underscoring its importance in successful cellularization . The protein is myristoylated and contains a cluster of basic amino acids that target it to the plasma membrane, a localization required for its function in vivo . This reagent is intended for research applications such as the study of cytoskeletal dynamics, cell adhesion, epithelial morphogenesis, and the mechanisms of cytokinesis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147883-16-7

Molecular Formula

C29H28N2O5

Synonyms

nullo protein

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Proteins

Serendipity-α (Sry-α)

Similarities :

  • Both Nullo and Sry-α are zygotically expressed proteins required for structuring the actin-myosin hexagonal network during cellularization .
  • Both localize to the cellularization front and co-depend on each other for proper network organization .

Differences :

Feature Nullo Sry-α
Localization Hexagonal vertices and furrow canal Hexagonal sides
Function Stabilizes Arm/DE-cadherin at BAJ Maintains network geometry
Regulation Degraded by mid-cellularization Persists longer, no rapid degradation

Key Finding : Sry-α localization is Nullo-dependent, but neither regulates the other’s translation .

Armadillo (Arm) and DE-Cadherin

Similarities :

  • Nullo, Arm, and DE-cadherin co-localize at BAJ during early cellularization .

Differences :

Feature Nullo Arm/DE-Cadherin
Role Regulatory: Stabilizes BAJ components Structural: Mediates cell adhesion
Expression Transient (cycle 13–14) Persistent (through gastrulation)
Mutant Phenotype BAJ failure; multinucleate cells Epithelial integrity loss

Key Finding : In nullo mutants, Arm spreads apically, disrupting BAJ formation .

Myosin II

Similarities :

  • Both Nullo and myosin II localize to the furrow canal and drive furrow ingression .

Differences :

Feature Nullo Myosin II
Function BAJ stabilization Contractile force generation
Source Zygotic Maternal
Regulation Degradation-timed Redistributed during gastrulation

Comparison with Orthologs in Other Drosophila Species

Nullo homologs in D. suzukii (Ds_nullo) and D. virilis share >90% sequence identity with D. melanogaster Nullo, retaining conserved myristoylation sites and basic residue clusters critical for membrane targeting .

Functional Conservation :

  • Ds_nullo rescues BAJ defects in D. melanogaster nullo mutants .
  • Myristoylation is essential for membrane localization and junctional regulation in all species .

Divergence :

  • D. rhopaloa Nullo shares only 77% similarity, suggesting species-specific adaptations in BAJ dynamics .

Unique Regulatory Features of Nullo

Temporal Regulation

Nullo’s expression is tightly restricted to early cellularization (cycle 13–14). Prolonged expression blocks apical ZA formation by preventing Arm/DE-cadherin clustering .

Ectopic Expression Effects
  • Nullo : Ectopic expression during late cellularization disrupts apical junctions (87% embryo lethality) .
  • DeltaP (a truncated Nullo variant): Causes partial lethality (43%) and mild junction defects .

Data Table 1: Key Properties of Nullo and Comparable Proteins

Protein Molecular Features Localization Function Regulation
Nullo 213 aa, pI 11.4, myristoylated BAJ, furrow canal Stabilizes junction components Degraded by mid-cellularization
Sry-α Not characterized Hexagonal network sides Maintains actin geometry Nullo-dependent localization
Arm β-catenin homolog BAJ, apical ZA Cell adhesion Persistent
Myosin II Motor protein Furrow canal, cortex Contractile force Maternal supply

Preparation Methods

Embryo Collection and Homogenization

Nullo is predominantly expressed in syncytial blastoderm embryos. Samples are collected 2–3 hours post-oviposition and dechorionated using 50% bleach. Homogenization employs a Dounce homogenizer with 15–20 strokes in ice-cold lysis buffer. Critical buffer components include:

ComponentConcentrationFunction
HEPES (pH 7.4)30 mMpH stabilization
KCl100 mMIonic strength adjustment
Triton X-1000.1%Membrane solubilization
MgCl₂2 mMPrevent nucleic acid aggregation
DTT1 mMReduce disulfide bonds
Protease inhibitors1xInhibit endogenous proteases

Differential Centrifugation

Crude lysates are centrifuged at 19,000 × g for 20 minutes at 4°C to pellet cellular debris. The supernatant, containing soluble proteins, is retained for further purification. To isolate membrane-bound Nullo, ultracentrifugation at 100,000 × g for 1 hour separates cytoplasmic and membrane fractions.

Protein Purification Techniques

Immunoprecipitation with Anti-Nullo Antibodies

Polyclonal antibodies raised against Nullo’s N-terminal epitope (residues 1–50) are coupled to protein A/G magnetic beads. Clarified lysates are incubated with antibody-bead complexes for 1 hour at 4°C, followed by three washes with high-salt buffer (500 mM NaCl) to reduce nonspecific binding. Elution is achieved using low-pH glycine buffer (pH 2.5), immediately neutralized with Tris-HCl.

Size-Exclusion Chromatography

Further purification employs a Superdex 200 column equilibrated with 20 mM HEPES (pH 7.4) and 150 mM NaCl. Nullo elutes at ~45 kDa, consistent with its monomeric form. Post-translational modifications are confirmed via mass spectrometry, revealing a 14-carbon myristoyl group at Gly2.

Validation of Protein Integrity and Function

Western Blot Analysis

Samples are resolved on 12% SDS-PAGE gels and transferred to PVDF membranes. Anti-Nullo primary antibody (1:1,000 dilution) and HRP-conjugated secondary antibody (1:5,000) detect protein bands using chemiluminescence. Wild-type Nullo migrates at 42 kDa, while ΔM and ΔP mutants show reduced membrane association.

Immunofluorescence Localization

Fixed embryos are stained with anti-Armadillo (Arm) and anti-E-cadherin antibodies to assess Nullo’s role in basal junction formation. In nullo mutants, Arm fails to localize to the furrow canal, confirming Nullo’s necessity for junction stabilization.

Challenges and Optimization Strategies

Preventing Proteolytic Degradation

Nullo’s rapid degradation during mid-cellularization necessitates protease inhibitors (e.g., PMSF, leupeptin) in lysis buffers. Flash-freezing embryos in liquid nitrogen post-collection preserves protein stability.

Enhancing Solubility

Inclusion of 0.1% Triton X-100 and 10% glycerol in lysis buffers improves solubility of myristoylated Nullo. For ΔMP mutants, which exhibit cytoplasmic mislocalization, increasing KCl concentration to 150 mM reduces aggregation .

Q & A

Q. How is Nullo protein expression temporally regulated during Drosophila embryogenesis?

Nullo transcription begins at nuclear cycle 11, peaks at cycle 13, and rapidly declines as cellularization initiates. This regulation is linked to the nucleocytoplasmic ratio, which also governs the transition from mitotic divisions to cellularization. Immunostaining and transcript quantification via Northern blotting have been critical in mapping these dynamics .

Q. What role does Nullo play in stabilizing the actin-myosin network during cellularization?

Nullo is essential for maintaining the integrity of the hexagonal actin-myosin network at the basal junction. Its absence disrupts membrane furrow formation, leading to embryonic defects. Experimental validation includes genetic knockouts and confocal microscopy to visualize actin cytoskeleton disorganization in nullo mutants .

Q. How does Nullo differentiate apical and basal junction formation in the Drosophila blastoderm?

Nullo localizes to basal junctions, where it promotes their assembly, but is degraded prior to apical junction formation. Prolonged Nullo expression inhibits apical component clustering. Comparative immunofluorescence studies in wild-type and nullo mutants reveal this spatiotemporal specificity .

Advanced Research Questions

Q. What experimental approaches are used to analyze this compound localization and its impact on furrow ingression dynamics?

High-resolution imaging (e.g., z-stack confocal microscopy) coupled with anti-Nullo antibodies and F-actin markers (e.g., phalloidin) are employed. Quantitative metrics, such as maximal furrow ingression rates, are calculated from time-lapse data in wild-type versus nullo deficiency embryos .

Q. How do researchers resolve contradictions in Nullo’s role across genetic backgrounds (e.g., aneuploid vs. diploid embryos)?

Controlled comparisons using isogenic lines and precise staging of embryos (e.g., cycle 12 vs. 13) minimize variability. Statistical analyses (e.g., ANOVA) of furrow length and ingression rates in nulloDf mutants versus wild-type controls clarify context-dependent phenotypes .

Q. What mechanisms underlie the nucleocytoplasmic ratio-dependent regulation of nullo transcript levels?

Embryo manipulation techniques, such as cytoplasmic transplantation or chemical inhibition of mitosis, alter nuclear density. Transcript quantification via qRT-PCR under these conditions demonstrates that nullo accumulation is proportional to nuclear number, implicating a feedback mechanism tied to developmental timing .

Q. How can computational modeling enhance understanding of Nullo’s role in junctional dynamics?

Agent-based models simulate actin network assembly under varying Nullo concentrations. Parameters are derived from empirical data (e.g., protein half-life, diffusion rates). Model validation involves comparing predicted furrow morphology with experimental observations in nullo overexpression embryos .

Methodological Considerations

  • Key Techniques : Immunofluorescence, genetic mosaics, live imaging, transcript quantification.
  • Data Challenges : Distinguishing Nullo’s transient expression effects from pleiotropic mutations requires conditional alleles (e.g., temperature-sensitive mutants) .
  • Validation : Co-staining with junctional markers (e.g., Armadillo for adherens junctions) confirms specificity .

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